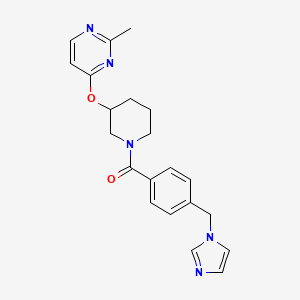
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Piperidine is a six-membered ring with one nitrogen atom, known for its use in various pharmaceuticals.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole rings are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone”, also known as “4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]-2-methylpyrimidine”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. The imidazole moiety is known for its role in various anticancer agents, and the compound’s structure allows it to interact with cancer cell DNA, potentially leading to apoptosis or cell cycle arrest .
Antiviral Applications
The compound’s structure, particularly the imidazole and pyrimidine rings, makes it a candidate for antiviral research. These rings can interfere with viral replication processes, making the compound useful in developing treatments for viral infections such as HIV, hepatitis, and influenza .
Antibacterial Activity
Imidazole derivatives are well-known for their antibacterial properties. This compound can disrupt bacterial cell wall synthesis or interfere with bacterial DNA replication, making it a promising candidate for developing new antibiotics, especially against resistant bacterial strains .
Anti-inflammatory Agents
The compound’s ability to modulate inflammatory pathways makes it a potential candidate for anti-inflammatory drugs. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Antifungal Research
Given the imidazole ring’s known antifungal properties, this compound can be explored for its efficacy against various fungal infections. It can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects .
Antioxidant Properties
The compound’s structure allows it to scavenge free radicals and reduce oxidative stress, making it a candidate for antioxidant research. This property is beneficial in preventing or treating diseases caused by oxidative damage, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Synthesis and therapeutic potential of imidazole containing compounds Synthesis and therapeutic potential of imidazole containing compounds Synthesis and therapeutic potential of imidazole containing compounds Synthesis and therapeutic potential of imidazole containing compounds Synthesis and therapeutic potential of imidazole containing compounds : Synthesis and therapeutic potential of imidazole containing compounds : Synthesis and therapeutic potential of imidazole containing compounds : Synthesis and therapeutic potential of imidazole containing compounds
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16-23-9-8-20(24-16)28-19-3-2-11-26(14-19)21(27)18-6-4-17(5-7-18)13-25-12-10-22-15-25/h4-10,12,15,19H,2-3,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMLBUVXUAMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

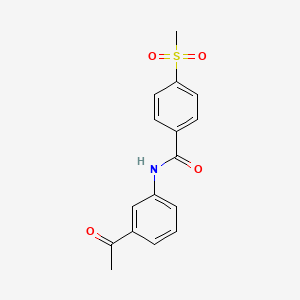
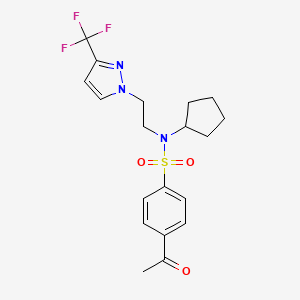

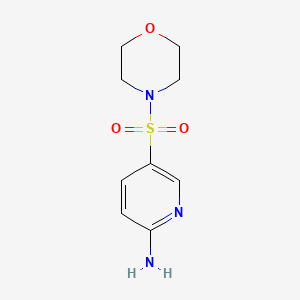
![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)
![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

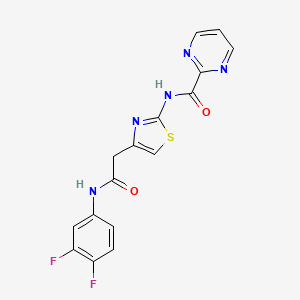
![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)